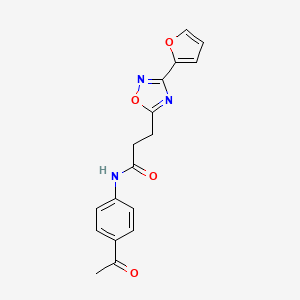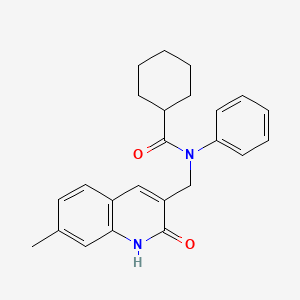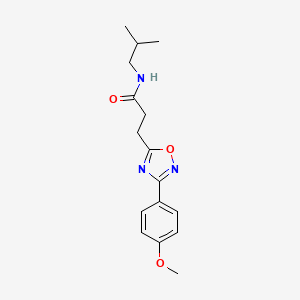
N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as AFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. AFO is a heterocyclic compound that contains both furan and oxadiazole moieties, which have been shown to possess diverse biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has shown promising results in various scientific research applications. It has been found to exhibit potent antibacterial, antifungal, and antiviral activities. N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Furthermore, N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been studied for its potential application in the development of new materials such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the activity of bacterial and fungal enzymes such as DNA gyrase, topoisomerase IV, and chitin synthase. N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to inhibit the replication of viruses such as HIV-1 and herpes simplex virus type 1. In cancer cells, N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have several biochemical and physiological effects. In bacterial and fungal cells, N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide disrupts cell wall synthesis and causes cell death. In cancer cells, N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide induces apoptosis and inhibits cell proliferation. N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a viable option for large-scale production. N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide also exhibits potent biological activities at low concentrations, making it a cost-effective option for research purposes. However, N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has some limitations for lab experiments. It has low solubility in water, which can limit its application in biological systems. N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide also has limited stability in acidic and basic conditions, which can affect its activity and potency.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is the investigation of N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide as a potential drug candidate for the treatment of bacterial and fungal infections. Another direction is the development of N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide-based fluorescent probes for the detection of metal ions in biological systems. Furthermore, N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can be explored for its potential application in the development of new materials such as polymers and liquid crystals. Finally, further studies can be conducted to elucidate the mechanism of action of N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide and its potential applications in various fields.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetylphenylhydrazine with furan-2-carboxylic acid followed by cyclization with triphosgene. The resulting compound is then treated with 3-aminopropionitrile to obtain the final product. The synthesis of N-(4-acetylphenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11(21)12-4-6-13(7-5-12)18-15(22)8-9-16-19-17(20-24-16)14-3-2-10-23-14/h2-7,10H,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEPRJOJSYXISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720676.png)



![N-({N'-[(E)-[3-(benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7720735.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)






